Tetracos-11-enoic acid
Description
Tetracos-11-enoic acid (C₂₄H₄₆O₂) is a monounsaturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone and a cis double bond at the 11th position. VLCFAs like this compound are often found in plant cuticles, animal tissues, and microbial membranes, where they contribute to hydrophobicity and structural integrity.
Properties
CAS No. |
133640-27-4 |
|---|---|
Molecular Formula |
C24H46O2 |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
tetracos-11-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h13-14H,2-12,15-23H2,1H3,(H,25,26) |
InChI Key |
PUAQHEAHUKHXMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracos-11-enoic acid can be synthesized through the elongation of oleic acid. The process involves the use of malonyl-CoA and long-chain acyl-CoA, which are condensed by the enzyme 3-ketoacyl-CoA synthase (KCS). This enzyme is crucial in the fatty acid elongation cycle .
Industrial Production Methods
Industrial production of this compound often involves the use of genetically engineered microorganisms, such as yeast and plants, that have been modified to express high levels of the KCS enzyme. This method allows for the efficient and sustainable production of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetracos-11-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone, leading to the formation of shorter-chain fatty acids and other oxidation products.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert this compound to its saturated counterpart, tetracosanoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alcohols, amines, acid catalysts
Major Products Formed
Oxidation: Shorter-chain fatty acids, aldehydes, ketones
Reduction: Tetracosanoic acid
Substitution: Esters, amides
Scientific Research Applications
Tetracos-11-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in chromatographic and spectroscopic analyses.
Biology: Studied for its role in the formation and maintenance of the myelin sheath in nerve cells.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as multiple sclerosis and schizophrenia.
Industry: Utilized in the production of high-performance lubricants and as a component in the formulation of cosmetics and personal care products
Mechanism of Action
Tetracos-11-enoic acid exerts its effects primarily through its incorporation into the myelin sheath of nerve cells. It is believed to regulate calcium ion channels in the cell membranes of nerve tissue, thereby influencing nerve signal transmission and overall nerve function .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Tetracos-11-enoic acid, differing primarily in chain length, double bond position, or functional groups:
cis-11-Eicosenoic Acid (Gondoic Acid, C20:1 Δ11)
- Formula : C₂₀H₃₈O₂
- Molecular Weight : 310.51 g/mol
- Key Properties: A 20-carbon monounsaturated fatty acid with a cis double bond at position 11. It is a component of plant oils (e.g., jojoba oil) and animal fats, where it enhances oxidative stability compared to shorter-chain acids .
- Applications : Used in cosmetics for emollient properties and in dietary supplements for its anti-inflammatory effects .
Undec-10-enoic Acid (Undecenoic Acid, C11:1 Δ10)
- Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.28 g/mol
- Key Properties: An 11-carbon monounsaturated acid with antifungal and antimicrobial activity. Its shorter chain length increases volatility and solubility in polar solvents compared to VLCFAs .
- Applications : Widely used in topical antifungal treatments and as a precursor in polymer synthesis .
Methyl cis-11-Eicosenoate
- Formula : C₂₁H₄₀O₂
- Molecular Weight : 324.54 g/mol
- Key Properties: The methyl ester derivative of cis-11-eicosenoic acid. Esterification enhances its stability for use in gas chromatography (GC) as a reference standard .
Data Table: Comparative Analysis
Key Research Findings
- Chain Length vs. Bioactivity: Longer chains (e.g., C24) exhibit higher melting points and lower solubility in aqueous environments compared to shorter analogs like C11:1, making them suitable for non-polar industrial applications .
- Double Bond Position: The Δ11 configuration in both this compound and cis-11-eicosenoic acid enhances oxidative stability compared to Δ9 isomers, which are more prone to lipid peroxidation .
- Derivative Utility: Methyl esters of unsaturated acids (e.g., Methyl cis-11-eicosenoate) are critical in analytical chemistry for quantifying fatty acid profiles .
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